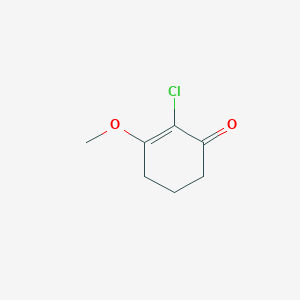![molecular formula C8H12N2 B13034704 6,6-Dimethyl-6,7-dihydro-5H-pyrrolo[1,2-A]imidazole](/img/structure/B13034704.png)
6,6-Dimethyl-6,7-dihydro-5H-pyrrolo[1,2-A]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6-Dimethyl-6,7-dihydro-5H-pyrrolo[1,2-A]imidazole is a heterocyclic compound that features a fused ring system combining a pyrrole and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-6,7-dihydro-5H-pyrrolo[1,2-A]imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of aminocarbonyl compounds through a Marckwald reaction, which proceeds in two steps to afford the desired product in high yield . This method is advantageous for preparing bulk quantities of the compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
6,6-Dimethyl-6,7-dihydro-5H-pyrrolo[1,2-A]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the fused ring system.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like nitric acid for nitration , reducing agents such as hydrogen gas or metal hydrides, and various electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions include nitro derivatives, reduced forms of the compound, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
6,6-Dimethyl-6,7-dihydro-5H-pyrrolo[1,2-A]imidazole has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a scaffold for designing bioactive molecules, including potential drug candidates.
Mechanism of Action
The mechanism of action of 6,6-Dimethyl-6,7-dihydro-5H-pyrrolo[1,2-A]imidazole involves its interaction with specific molecular targets. For example, as a necroptosis inhibitor, it binds to the allosteric pocket of receptor-interacting protein kinase 1 (RIPK1), inhibiting its activity and preventing necroptosis . This interaction disrupts the signaling pathways involved in cell death, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-pyrrolo[1,2-A]imidazole: Lacks the dimethyl groups but shares the core fused ring structure.
6,7-Dihydro-5H-pyrrolo[1,2-B]triazole: Another fused ring system with different nitrogen positioning.
2-Aryl-6,7-Dihydro-5H-pyrrolo[1,2-A]imidazoles: These compounds have aryl groups attached, providing different chemical properties and biological activities.
Uniqueness
6,6-Dimethyl-6,7-dihydro-5H-pyrrolo[1,2-A]imidazole is unique due to the presence of dimethyl groups, which can influence its chemical reactivity, stability, and interaction with biological targets
Properties
Molecular Formula |
C8H12N2 |
|---|---|
Molecular Weight |
136.19 g/mol |
IUPAC Name |
6,6-dimethyl-5,7-dihydropyrrolo[1,2-a]imidazole |
InChI |
InChI=1S/C8H12N2/c1-8(2)5-7-9-3-4-10(7)6-8/h3-4H,5-6H2,1-2H3 |
InChI Key |
LLZXUHXVGGEKBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=NC=CN2C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Di-tert-butyl 3,6-bis(4-bromophenyl)-1,4-dioxopyrrolo[3,4-c]pyrrole-2,5(1H,4H)-dicarboxylate](/img/structure/B13034624.png)


![6-Methyl-1-phenyl-3-(p-tolyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13034634.png)


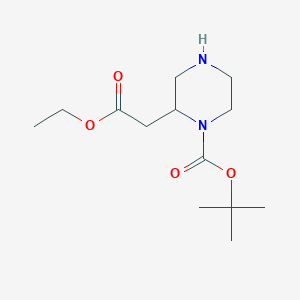
![(S)-1'-(Cyclobutylmethyl)-N-hydroxy-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide](/img/structure/B13034670.png)
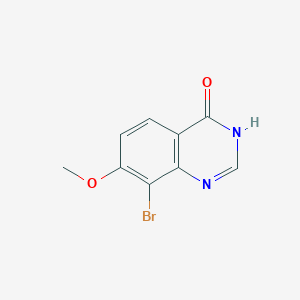
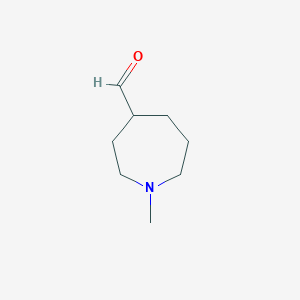
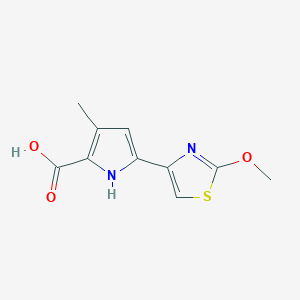
![cis-3,5-Dimethyl-2,3,4,5-tetrahydro-1H-benzo[E][1,4]diazepine](/img/structure/B13034705.png)
